4-[2-(4-bromophenoxy)acetyl]-5-(4-bromophenyl)-3H-1,3,4-thiadiazin-2-one
Description
Properties
IUPAC Name |
4-[2-(4-bromophenoxy)acetyl]-5-(4-bromophenyl)-3H-1,3,4-thiadiazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2N2O3S/c18-12-3-1-11(2-4-12)15-10-25-17(23)20-21(15)16(22)9-24-14-7-5-13(19)6-8-14/h1-8,10H,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPWKAPBLIBKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=O)NN2C(=O)COC3=CC=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-(4-bromophenoxy)acetyl]-5-(4-bromophenyl)-3H-1,3,4-thiadiazin-2-one (CAS Number: 395065-99-3) is a derivative of thiadiazine, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H12Br2N2O3S
- Molecular Weight : 442.25 g/mol
- Structure : The compound features a thiadiazine core substituted with bromophenyl and bromophenoxy groups, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that thiadiazine derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown that it possesses significant inhibitory effects against both gram-positive and gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 20 | 8 |
Anticancer Activity
The anticancer potential of the compound has been evaluated in vitro against various cancer cell lines. The results indicate that it exhibits cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest.
Case Study: MCF-7 and MDA-MB-231 Cell Lines
In a study assessing the antiproliferative effects on breast cancer cell lines:
- MCF-7 : IC50 = 12 µg/mL
- MDA-MB-231 : IC50 = 10 µg/mL
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer cell proliferation.
The biological activity of this compound is attributed to its ability to inhibit specific enzymes and disrupt cellular processes:
- Enzyme Inhibition : It has been shown to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to cancer progression.
- Microtubule Disruption : The compound interferes with tubulin polymerization, leading to disrupted microtubule networks in cancer cells, thus preventing mitosis.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers significantly, suggesting its potential application in treating inflammatory diseases.
Comparison with Similar Compounds
1,2,4-Triazole-3-thione Derivatives ()
Compounds such as 4-(4-bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 1349172-90-2) share the bromophenyl motif but differ in their heterocyclic core (1,2,4-triazole-3-thione vs. 1,3,4-thiadiazin-2-one). These triazole derivatives exhibit moderate to high synthetic yields (75–82%) when functionalized with morpholine or piperazine substituents .
Pyrazole-Thiadiazole Hybrid ()
The compound 5-(4-bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime features a pyrazole-thiadiazole scaffold with a bromophenoxy group. Unlike the target compound’s fused thiadiazinone system, this hybrid structure employs an oxime linker, which could confer conformational flexibility and influence solubility .
Substituent Effects
- Bromophenyl vs. Chlorophenyl : Triazole derivatives in incorporate 3-chlorophenyl groups, which may reduce steric hindrance compared to bulkier bromophenyl substituents. This substitution could modulate electronic properties and bioavailability.
- Acetyl-Phenoxy vs. Piperazine/Morpholine: The target compound’s acetyl-phenoxy side chain differs from the morpholine or piperazine rings in triazole analogs. These nitrogen-containing substituents in triazoles may enhance solubility and intermolecular interactions .
Key Research Findings
- Structural Flexibility: The thiadiazinone core’s rigidity contrasts with the oxime linker in pyrazole-thiadiazole hybrids, which may affect target binding in biological systems .
- Halogen Effects : Bromophenyl groups in all compounds enhance hydrophobic interactions, but chlorine in triazole analogs () may offer a balance between steric bulk and electronic effects .
Preparation Methods
Cyclocondensation of Thioamides with Keto Esters
A widely reported strategy involves the cyclocondensation of thioamides with β-keto esters or α-haloketones. For the target compound, 4-bromophenylthioamide can react with 2-(4-bromophenoxy)acetyl chloride under basic conditions to form an intermediate thioester, which undergoes intramolecular cyclization to yield the thiadiazinone ring.
Reaction Mechanism :
- Nucleophilic acyl substitution : The thioamide’s sulfur attacks the electrophilic carbonyl carbon of 2-(4-bromophenoxy)acetyl chloride, displacing chloride.
- Cyclization : Base-mediated deprotonation facilitates intramolecular attack by the adjacent nitrogen on the keto group, forming the six-membered ring.
- Aromatization : Elimination of water stabilizes the conjugated system.
Optimization Notes :
Hydrazine-Mediated Cyclization
Hydrazine hydrate has been employed in analogous systems to cyclize thioesters into thiadiazinones. Here, ethyl 2-(4-bromophenoxy)acetate and 4-bromophenylthiosemicarbazide react under hydrazine to form the target compound.
Procedure :
- Thiosemicarbazide formation : 4-Bromophenyl isothiocyanate reacts with hydrazine to yield 4-bromophenylthiosemicarbazide.
- Condensation : The thiosemicarbazide reacts with ethyl 2-(4-bromophenoxy)acetate in ethanol under reflux.
- Cyclodehydration : Acid catalysis (e.g., HCl) promotes ring closure via elimination of ethanol and water.
Yield Considerations :
Thiosemicarbazide Cyclization with α-Bromoketones
Phenacyl bromides serve as effective bielectrophiles for constructing thiadiazinones. Reacting 4-bromophenylthiosemicarbazide with 2-(4-bromophenoxy)phenacyl bromide in ethanol generates the target compound through a one-pot cyclization.
Key Steps :
- Nucleophilic attack : The thiosemicarbazide’s sulfur attacks the α-carbon of the phenacyl bromide.
- Ring formation : Intramolecular amidation between the hydrazide nitrogen and carbonyl group completes the thiadiazinone core.
Advantages :
Hantzsch-Type Synthesis
Adapting the Hantzsch thiadiazole synthesis, a β-keto ester derivative condenses with a thioamide to form the thiadiazinone. Ethyl 2-(4-bromophenoxy)acetoacetate and 4-bromophenylthioamide react in acetic acid to yield the product.
Conditions :
- Catalyst : Piperidine or morpholine enhances ring closure.
- Temperature : 60–70°C avoids decarboxylation side reactions.
Comparative Analysis of Synthesis Routes
Key Observations :
- α-Bromoketone cyclization offers the highest yields due to favorable kinetics.
- Hydrazine-mediated routes require stringent pH control to prevent hydrolysis.
- Solvent choice critically impacts solubility and reaction efficiency, with polar aprotic solvents (DMF) outperforming ethanol in cyclocondensation.
Mechanistic Insights and Challenges
- Regioselectivity : The electron-withdrawing bromine groups direct cyclization to the 4- and 5-positions via resonance stabilization of transition states.
- Side Reactions : Competing thioester hydrolysis or over-alkylation necessitates careful stoichiometry and temperature control.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the product from dimeric byproducts.
Q & A
Q. What are the standard synthetic routes for 4-[2-(4-bromophenoxy)acetyl]-5-(4-bromophenyl)-3H-1,3,4-thiadiazin-2-one?
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazinone core. Key steps include:
- Condensation reactions : Reacting 4-bromophenoxy acetic acid derivatives with thiosemicarbazide to form the thiadiazinone ring .
- Electrophilic substitution : Introducing the 4-bromophenyl group via coupling reactions using palladium catalysts or nucleophilic aromatic substitution .
- Purification : Column chromatography or recrystallization in ethanol/dimethylformamide mixtures to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structure?
- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., C–Br bond length ~1.89 Å) .
- NMR spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm; thiadiazinone NH at δ 10.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 490.98) .
Q. How is the preliminary biological activity of this compound screened?
- In vitro antimicrobial assays : Disk diffusion methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Derivatization : Synthesize analogs with substituent variations (e.g., replacing Br with Cl or F) and compare bioactivity .
- Electronic effects : Use Hammett constants to correlate substituent electronegativity with antimicrobial potency (e.g., σ = 0.23 vs. σ = 0.47) .
Q. How should researchers address contradictory data in biological activity reports?
- Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity before testing .
- Statistical analysis : Apply ANOVA to compare results across studies; significant differences (p < 0.05) may indicate methodological discrepancies .
Q. What computational methods predict this compound’s target interactions?
- Molecular docking : Simulate binding to enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina; docking scores < -7 kcal/mol suggest strong affinity .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
